Quinacrine

Antimalarial Plasmodium falciparum IC₅₀

Procure Quinacrine (CAS 83-89-6) as the resistance-agnostic antimalarial control for chloroquine-resistant P. falciparum screening—retains full potency where chloroquine exhibits a 10-fold activity loss. Validated prion protein misfolding inhibitor (EC₅₀ 300 nM) with documented brain tissue penetration (1,500 ng/g in murine models). Potent human aldehyde oxidase inhibitor (IC₅₀ 3.3 µM) with species-specific differential data for cross-species DMPK extrapolation. Well-characterized frame-shift mutagen control for Ames test TA1532 screening. Unlike 4-aminoquinolines, the acridine scaffold confers unique DNA intercalation geometry and polypharmacology—ensuring target modulation fidelity in drug-resistant models.

Molecular Formula C23H30ClN3O
Molecular Weight 400.0 g/mol
CAS No. 83-89-6
Cat. No. B1676205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine
CAS83-89-6
SynonymsAcrichine
Atabrine
Atebrin
Dihydrochloride, Quinacrine
Dimesylate, Quinacrine
Hydrochloride, Quinacrine
Mepacrine
Monoacetate, Quinacrine
Monohydrochloride, Quinacrine
Monomesylate, Quinacrine
Quinacrine
Quinacrine Dihydrochloride
Quinacrine Dihydrochloride, Dihydrate
Quinacrine Dihyrochloride, (R)-Isomer
Quinacrine Dihyrochloride, (S)-Isomer
Quinacrine Dimesylate
Quinacrine Hydrochloride
Quinacrine Monoacetate
Quinacrine Monohydrochloride
Quinacrine Monomesylate
Quinacrine, (+-)-Isomer
Quinacrine, (R)-Isomer
Quinacrine, (S)-Isome
Molecular FormulaC23H30ClN3O
Molecular Weight400.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
InChIInChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)
InChIKeyGPKJTRJOBQGKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlight
1g in 36 ml water
Slightly soluble in ethanol
Insoluble in alcohol, benzene, chloroform and ether
2.39e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinacrine (CAS 83-89-6): Procurement-Relevant Profile for Acridine-Based Antimalarial and Research Compound


Quinacrine (CAS 83-89-6; also known as mepacrine or atabrine) is a synthetic acridine derivative characterized by a 6-chloro-2-methoxyacridine core with a diethylamino-pentylamino side chain at position 9 [1]. Historically deployed as a frontline antimalarial agent, quinacrine exhibits polypharmacology through multiple molecular targets including DNA intercalation, aldehyde oxidase inhibition (human IC₅₀: 3.3 µM), voltage-dependent sodium channel blockade (IC₅₀: 3.3 µM), and phospholipase A₂ (PLA₂) inhibition [1]. Unlike its 4-aminoquinoline successor chloroquine, quinacrine retains activity against chloroquine-resistant Plasmodium falciparum strains without the stereoselective efficacy loss observed with chloroquine enantiomers [2]. The compound demonstrates a distinct stability profile requiring protection from light and specific storage conditions (powder: −20°C for 3 years; in solvent: −80°C for 6 months) due to photolytic and oxidative degradation pathways .

Why In-Class Substitution of Quinacrine (83-89-6) with Chloroquine or Other Antimalarial Analogs Fails in Specialized Applications


Quinacrine belongs to a structurally and mechanistically heterogeneous class of antimalarial agents that includes 4-aminoquinolines (chloroquine, hydroxychloroquine), 8-aminoquinolines (primaquine), and quinoline methanols (mefloquine, quinine). Generic substitution across these subclasses is scientifically unsound for three primary reasons: (1) quinacrine's acridine scaffold confers fundamentally different DNA intercalation geometry and topoisomerase inhibition compared to the quinoline-based intercalation of chloroquine, leading to divergent anticancer and antiprion activity profiles [1]; (2) quinacrine maintains full antimalarial potency against chloroquine-resistant P. falciparum strains, whereas chloroquine exhibits a documented 10-fold loss of activity against resistant parasites [2]; and (3) quinacrine possesses unique target engagement across aldehyde oxidase, voltage-gated sodium channels, and PLA₂ that is absent or quantitatively distinct in 4-aminoquinoline analogs [3]. These pharmacodynamic and pharmacokinetic divergences preclude simple interchangeability in research protocols requiring reproducible target modulation or in clinical procurement scenarios where drug-resistant pathogen susceptibility is a critical selection criterion.

Quinacrine (83-89-6) Comparative Performance Metrics: Quantitative Differentiation Evidence for Procurement Decisions


Antimalarial IC₅₀ Comparison: Quinacrine vs. Chloroquine in P. falciparum 3D7

In a direct head-to-head comparison against P. falciparum 3D7 growth, quinacrine demonstrated an IC₅₀ of 15.8 ± 1.7 nM, which is numerically superior to chloroquine's IC₅₀ of 19.6 ± 8.2 nM in the same assay system. More critically, quinacrine exhibited a substantially wider therapeutic window as reflected by its selectivity index (TC₅₀/IC₅₀ ratio) of 553.4 compared to chloroquine's selectivity index of 4312.3 [1]. While the selectivity index appears numerically lower, this reflects quinacrine's distinct polypharmacology and cytotoxicity profile that may be advantageous or disadvantageous depending on the specific research application.

Antimalarial Plasmodium falciparum IC₅₀

Activity Retention Against Chloroquine-Resistant P. falciparum: Stereoselectivity Comparison

A comparative stereoselectivity study evaluated quinacrine enantiomers and racemate against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. Both enantiomers of quinacrine and the racemic form demonstrated equal activity against sensitive and resistant strains without detectable stereoselectivity. This contrasts sharply with chloroquine, where a similar lack of stereoselectivity in vitro is accompanied by a 10-fold loss of activity against the resistant strain [1]. The observed in vivo differences for chloroquine enantiomers are attributed to pharmacokinetic rather than pharmacodynamic factors, whereas quinacrine maintains consistent potency regardless of resistance status.

Antimalarial Drug Resistance Chloroquine-Resistant P. falciparum

Prion Protein Misfolding Inhibition: Quantitative In Vitro Potency and Brain Penetration

In a scrapie-infected neuroblastoma (ScN2a) cell-based assay, quinacrine inhibits the conversion of normal host prion protein (PrPᶜ) to the misfolded pathogenic isoform (PrPᔆᶜ) at a half-maximal effective concentration (EC₅₀) of 300 nM (120 µg/mL) [1]. In murine pharmacokinetic studies with oral administration of 37.5 mg/kg/day for 4 weeks, quinacrine achieved brain tissue concentrations up to 1500 ng/g, which represents several-fold greater than the in vitro inhibitory concentration for PrPᔆᶜ formation [2]. For comparison, chloroquine and hydroxychloroquine lack documented antiprion activity at comparable concentrations, representing a class-level differentiation in neurotherapeutic potential.

Prion Disease PrPᔆᶜ Neurodegeneration

Bacterial Mutagenicity Comparison: Quinacrine vs. Hycanthone Frame-Shift Mutagenic Potency

A comparative mutagenicity study in Salmonella typhimurium TA1532 directly evaluated quinacrine against hycanthone methanesulfonate (HCT) and ICR-191. Hycanthone induced concentration- and time-dependent forward and reverse mutations, with structure-activity analysis revealing that the 4-position substituent on ring A (hydroxymethyl for HCT; aldehyde for Win 25,315) is critical for mutagenic activity. In contrast, quinacrine—which bears a chloro substituent at position 6 and a methoxy group at position 2 on the acridine ring—exhibited distinct frame-shift mutagenic potency that differed both quantitatively and mechanistically from the thioxanthenone-based hycanthone [1]. The study explicitly compared mutagenic potency for TA1532 between HCT, quinacrine, and ICR-191 as frame-shift mutagens.

Mutagenicity Ames Test Structure-Activity Relationship

Human Aldehyde Oxidase Inhibition: Species-Specific IC₅₀ Comparison

Quinacrine inhibits human aldehyde oxidase (AO) with an IC₅₀ of 3.3 µM, while inhibition of rabbit AO exhibits an IC₅₀ of 10 µM, demonstrating a 3-fold species-dependent potency difference [1]. This species-specific inhibition profile has significant implications for preclinical drug metabolism studies, as aldehyde oxidase is a critical enzyme in the metabolism of numerous xenobiotics and endogenous compounds. For comparison, the 4-aminoquinoline analog chloroquine is not a documented potent AO inhibitor, representing a class-level functional divergence between acridine-based and quinoline-based antimalarials [2].

Aldehyde Oxidase Drug Metabolism Enzyme Inhibition

Stability and Degradation Profile: Solid-State Dehydration and Major Degradant Identification

A comprehensive stability study of quinacrine dihydrochloride dihydrate identified a two-step dehydration process in the solid state that results in destruction of the crystal lattice. Seven related compounds (impurities/degradants) were identified by LC-ion trap MS. The main thermal degradant in both solid state and solution corresponds to the N-deethyl compound, while quinacrine tertiary amine N-oxide appears as a signature impurity of oxidative stress in solution. Additionally, two photolytic impurities form in solution via aromatic amine cleavage or O-demethylation pathways [1]. These findings establish that quinacrine is sensitive to light (requiring dry, dark storage at 0–4°C for short-term or −20°C for long-term), temperature, and oxidative conditions, with specific degradation products that may exhibit distinct toxicity profiles compared to the parent compound .

Stability Degradation HPLC

Quinacrine (83-89-6) Evidence-Based Procurement Scenarios for Research and Industrial Applications


Antimalarial Drug Discovery: Reference Compound for Chloroquine-Resistant Strain Screening

Procure quinacrine as a positive control or reference compound in antimalarial screening programs where chloroquine-resistant P. falciparum strains are employed. Quinacrine maintains equal potency against both chloroquine-sensitive and chloroquine-resistant strains (no detectable stereoselectivity or resistance-associated potency loss), whereas chloroquine exhibits a 10-fold activity reduction against resistant parasites [1]. Additionally, quinacrine demonstrates an IC₅₀ of 15.8 nM against P. falciparum 3D7, providing 19% higher potency than chloroquine (IC₅₀ 19.6 nM) in the same assay system [2]. This resistance-agnostic potency profile makes quinacrine the preferred comparator for evaluating novel antimalarial candidates intended for deployment in chloroquine-resistant regions.

Prion Disease Research: CNS-Penetrant Tool Compound for PrPᔆᶜ Inhibition Studies

Procure quinacrine for in vitro and in vivo prion disease research requiring a tool compound with validated PrPᶜ → PrPᔆᶜ conversion inhibition and documented brain tissue penetration. Quinacrine inhibits prion protein misfolding with an EC₅₀ of 300 nM (120 µg/mL) in ScN2a cell-based assays [3]. In murine pharmacokinetic studies with oral administration (37.5 mg/kg/day for 4 weeks), quinacrine achieves brain tissue concentrations up to 1500 ng/g, representing a 5-fold excess over the in vitro inhibitory concentration [4]. This CNS penetration profile distinguishes quinacrine from chloroquine and hydroxychloroquine, which lack documented antiprion activity and relevant brain distribution at comparable doses.

Drug Metabolism and Pharmacokinetics (DMPK): Aldehyde Oxidase Inhibition Probe

Procure quinacrine as a well-characterized aldehyde oxidase (AO) inhibitor for DMPK studies requiring species-specific inhibition data. Quinacrine inhibits human AO with an IC₅₀ of 3.3 µM and rabbit AO with an IC₅₀ of 10 µM, providing a 3-fold species-specific differential that facilitates cross-species extrapolation in preclinical development [5]. Unlike 4-aminoquinoline antimalarials (e.g., chloroquine, hydroxychloroquine), which are not documented as potent AO inhibitors, quinacrine serves as a scaffold-specific probe for acridine-based enzyme modulation in metabolic stability assays and drug-drug interaction studies.

Genetic Toxicology and Mutagenicity Screening: Acridine-Scaffold Frame-Shift Mutagen Reference

Procure quinacrine as a reference frame-shift mutagen for bacterial mutagenicity screening programs (Ames test, S. typhimurium TA1532 assay). Quinacrine has been directly compared to hycanthone methanesulfonate (HCT) and ICR-191 in TA1532 mutagenicity studies, establishing its potency as a frame-shift mutagen with a distinct acridine scaffold compared to thioxanthenone-based mutagens [6]. This well-characterized mutagenicity profile enables scaffold-specific assessment of structure-activity relationships in genetic toxicology studies, particularly for compounds suspected of DNA intercalation-mediated mutagenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.